molecular formula C16H17N3 B082313 phenyl-(4-pyrrolidin-1-ylphenyl)diazene CAS No. 10282-34-5

phenyl-(4-pyrrolidin-1-ylphenyl)diazene

Cat. No.: B082313
CAS No.: 10282-34-5
M. Wt: 251.33 g/mol
InChI Key: BFIIGQJDJWMBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-(4-pyrrolidin-1-ylphenyl)diazene is an azo compound characterized by the diazene (R-N=N-R') backbone, where one substituent is a phenyl group and the other is a 4-pyrrolidin-1-ylphenyl moiety. This structure confers unique electronic and steric properties due to the electron-donating pyrrolidine ring, which influences its solubility, stability, and reactivity. Azo compounds like this are widely studied for applications in pharmaceuticals, dyes, and materials science due to their chromophoric and redox-active nature .

Properties

CAS No.

10282-34-5

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

phenyl-(4-pyrrolidin-1-ylphenyl)diazene

InChI

InChI=1S/C16H17N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2

InChI Key

BFIIGQJDJWMBPV-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Synonyms

4-N-pyrrolidinylazobenzene

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl-(4-pyrrolidin-1-ylphenyl)diazene typically involves the reaction of pyrrolidine with 4-phenylazobenzene under specific conditions. One common method includes the use of a diazonium salt derived from aniline, which is then coupled with pyrrolidine to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the azo bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: phenyl-(4-pyrrolidin-1-ylphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form aniline derivatives.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products typically include aniline derivatives.

    Substitution: Various substituted phenyl derivatives can be formed.

Scientific Research Applications

phenyl-(4-pyrrolidin-1-ylphenyl)diazene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of phenyl-(4-pyrrolidin-1-ylphenyl)diazene involves its interaction with molecular targets through its azo and pyrrolidine groups. The azo group can participate in redox reactions, while the pyrrolidine ring can interact with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diazene, (4-methylphenyl)phenyl-, 1-oxide

  • Structure : Contains a methyl-substituted phenyl group and a phenyl diazene core, with an additional oxygen atom (1-oxide).
  • Key Differences : The oxide group increases polarity and alters redox behavior compared to the pyrrolidine-substituted derivative. The methyl group in this compound reduces steric hindrance relative to the bulkier pyrrolidine moiety .
  • InChIKey : QBBVVBKEFHNUBO-UHFFFAOYSA-N .

Perfluorinated Diazene Derivatives (e.g., [97388-28-8])

  • Structure: Features a nonafluorocyclopentyl group attached to the diazene backbone.
  • Key Differences : Fluorination enhances thermal stability and hydrophobicity but reduces solubility in polar solvents. The pyrrolidine substituent in this compound provides better solubility in organic media .

Spectroscopic and Physicochemical Properties

Compound Substituent Effects on UV-Vis Absorption Thermal Stability (°C) Solubility Profile
This compound Broad λmax ~450 nm (π→π* transition enhanced by pyrrolidine) ~180–200 (decomposes) Soluble in DMSO, chloroform
Diazene, (4-methylphenyl)phenyl-, 1-oxide λmax ~420 nm (oxide reduces conjugation) ~150–170 Moderate in ethanol
Perfluorinated Diazene [97388-28-8] λmax ~380 nm (fluorine electron withdrawal) >250 Insoluble in water, soluble in PFAS solvents

Notes:

  • The pyrrolidine group in this compound red-shifts absorption due to extended conjugation and electron donation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.